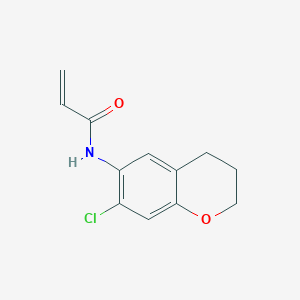

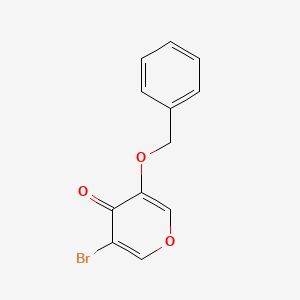

(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (2,4-dinitrophenyl)hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (2,4-dinitrophenyl)hydrazone, also known as DDNP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DDNP is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 163-165°C. In

Applications De Recherche Scientifique

Estrogen Receptor Modulation

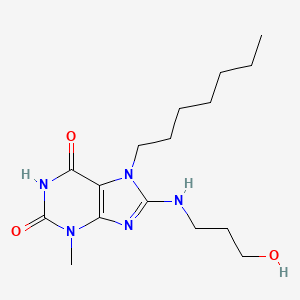

Hydrazone derivatives, including 1,2-Bis(4-substituted phenyl)-2-methyl ethanone (2,4-dinitrophenyl)hydrazones, have been synthesized and evaluated for their anti-implantation, uterotrophic, antiuterotrophic, anticancer, and antimicrobial activities. Compound 6, a diphenolic hydrazone, demonstrated a significant uterotrophic inhibition of 70%, indicating its potential role as an estrogen receptor modulator. Additionally, compound 20 exhibited cytotoxicity against MCF-7 and ZR-75-1 human malignant breast cell lines, suggesting its application in cancer research (Pandey et al., 2002).

Colorimetric Sensors

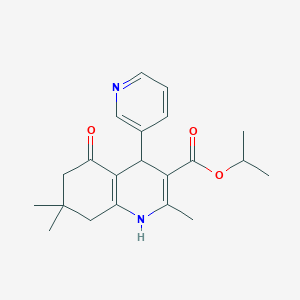

Novel hydrazones like 1-(2,4-dinitrophenyl)-2-((3-methylthiophen-2-yl)methylene)hydrazine (L1) and 1-(6-(2-(2,4-dinitrophenyl)hydrazono)ethyl)pyridine-2-yl)ethanone (L2) have been explored as colorimetric sensors for acetate ion detection. These compounds change color from yellow (L1) and orange-yellow (L2) to magenta upon interaction with acetate ion, due to H-bonding and proton transfer. Their antimicrobial activities have also been studied, demonstrating significant antifungal activity (Gupta et al., 2014).

Surface Analysis in Electrochemistry

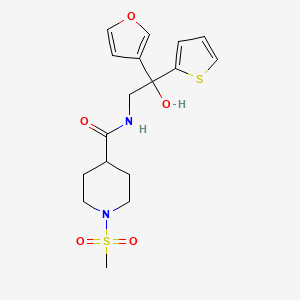

Dinitrophenylhydrazine (DNPH) has been used to form hydrazone derivatives on surfaces like glassy carbon and pyrolytic graphite. This application is crucial in electrochemistry for analyzing carbonyl groups on surfaces. The resonance Raman active adducts of DNPH with carbonyl groups enhance the detection sensitivity, making this method valuable for surface analysis in various electrochemical applications (Fryling et al., 1995).

Antimicrobial and Anticancer Applications

Hydrazone derivatives synthesized from (2,4-dinitrophenyl) hydrazine have shown moderate antimicrobial activity against various bacteria and fungi. These compounds' interactions through the Imine bond formation indicate their potential in developing new antimicrobial agents. Furthermore, some of these compounds have also exhibited cytotoxic properties, suggesting their application in anticancer research (Sahib et al., 2022).

Liquid-Liquid Microextraction in Analytical Chemistry

Hydrazones formed with 2,4-dinitrophenylhydrazine have been used in liquid-liquid microextraction for the determination of carbonyl compounds. This method, involving the extraction of hydrazones with water-miscible organic solvents, is significant in analytical chemistry for detecting and analyzing various compounds (Gupta et al., 2009).

Propriétés

IUPAC Name |

N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]-2,4-dinitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O6/c1-10(11-2-5-15-16(8-11)26-7-6-25-15)17-18-13-4-3-12(19(21)22)9-14(13)20(23)24/h2-5,8-9,18H,6-7H2,1H3/b17-10- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFWZYJABGQURM-YVLHZVERSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2929199.png)

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2929200.png)

![[1-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2929202.png)

![5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2929203.png)

![2-(8-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2929209.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2929214.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2929216.png)

![2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide](/img/structure/B2929221.png)